

In vivo comparison of oral vs. intraperitoneal administration of VTP50469 fumarate

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Compound of Interest

Compound Name: VTP50469 fumarate

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In Vivo Showdown: Oral vs. Intraperitoneal Administration of VTP50469 Fumarate

A Comparative Guide for Preclinical Researchers

In the quest for effective cancer therapeutics, the route of administration is a critical factor influencing a drug's efficacy and safety profile. **VTP50469 fumarate**, a potent and selective inhibitor of the Menin-MLL interaction, has shown significant promise in preclinical models of MLL-rearranged leukemias. This guide provides an objective in vivo comparison of oral and intraperitoneal administration of **VTP50469 fumarate** and related compounds, supported by experimental data to aid researchers in designing their preclinical studies.

At a Glance: Oral vs. Intraperitoneal Administration

While a direct head-to-head comparative study for **VTP50469 fumarate** is not publicly available, this guide consolidates data from various preclinical studies to offer a comparative overview. The following tables summarize the key quantitative data for each administration route.

Table 1: Pharmacokinetics of VTP50469 and a Related Menin-MLL Inhibitor



Parameter	Oral Administration (VTP50469)	Intraperitoneal Administration (VTP- 49477)
Compound	VTP50469 fumarate	VTP-49477 (a close analog of VTP50469)
Dose	~175 mg/kg/day (in chow)	50 mg/kg, BID
Plasma Concentration	Sustained levels of ~1 μM	Not explicitly reported
Bioavailability	Orally bioavailable	Assumed to be high
Data Source	Krivtsov, A.V. et al. (2018)	Krivtsov, A.V. et al. (2018)

Table 2: In Vivo Efficacy in Leukemia Patient-Derived Xenograft (PDX) Models

Parameter	Oral Administration (VTP50469)	Intraperitoneal Administration (VTP- 49477)
Animal Model	MLL-rearranged B-ALL and AML PDX mice	MLL-rearranged B-ALL and AML PDX mice
Treatment Regimen	0.1% VTP50469 in chow for 28 days	50 mg/kg, BID for 28 days
Efficacy Outcome	Significant reduction in leukemia burden	Significant reduction in leukemia burden
Leukemia Burden Reduction	2-fold in Bone Marrow (BM), 6- fold in Peripheral Blood (PB), 3-fold in Spleen (SP) (median values)	Not explicitly quantified in the same manner
Data Source	Krivtsov, A.V. et al. (2018)	Krivtsov, A.V. et al. (2018)

Delving into the Data: Experimental Protocols



To provide a comprehensive understanding of the presented data, detailed methodologies for the key experiments are outlined below.

Oral Administration Protocol (VTP50469 Fumarate)

Objective: To assess the in vivo efficacy of orally administered VTP50469 in MLL-rearranged leukemia PDX models.

Methodology:

- Animal Model: Immunodeficient mice were engrafted with human MLL-rearranged B-ALL or AML patient-derived xenografts.
- Drug Formulation: VTP50469 fumarate was formulated in mouse chow at a concentration of 0.1%, providing an approximate daily dose of 175 mg/kg.
- Dosing Regimen: Mice were fed with the VTP50469-formulated chow ad libitum for 28 consecutive days.
- Efficacy Assessment: Leukemia burden was monitored in the bone marrow, peripheral blood, and spleen at the end of the treatment period.
- Pharmacokinetic Analysis: Plasma concentrations of VTP50469 were determined to ensure target engagement.

Intraperitoneal Administration Protocol (VTP-49477)

Objective: To evaluate the in vivo efficacy of intraperitoneally administered VTP-49477 in MLL-rearranged leukemia PDX models.

Methodology:

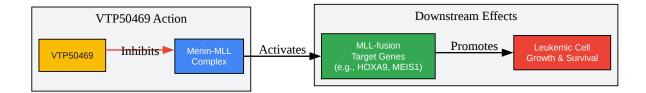
- Animal Model: Immunodeficient mice were engrafted with human MLL-rearranged B-ALL or AML patient-derived xenografts.
- Drug Formulation: VTP-49477 was dissolved in a suitable vehicle for intraperitoneal injection.



- Dosing Regimen: Mice were treated with VTP-49477 at a dose of 50 mg/kg, administered twice daily (BID) via intraperitoneal injection for 28 days.
- Efficacy Assessment: The reduction in leukemia burden was assessed in the bone marrow, peripheral blood, and spleen.

Visualizing the Mechanism: Signaling Pathways and Workflows

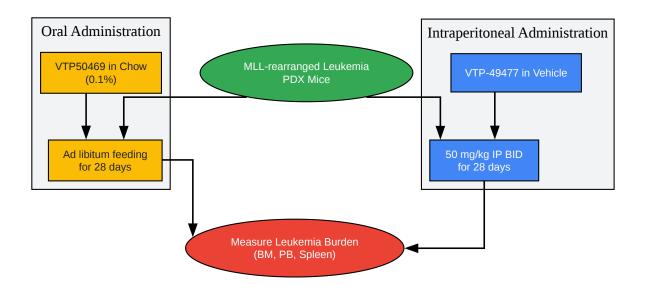
To illustrate the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.



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VTP50469 inhibits the Menin-MLL complex, leading to downregulation of target genes.





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